5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide
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Description
5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C8H14N4O . It belongs to the class of pyrazole-4-carboxamides . Pyrazole-4-carboxamides have been synthesized and studied for their potential as fungicide candidates .
Synthesis Analysis
The synthesis of pyrazole-4-carboxamides, including this compound, involves rational design and characterization of their structures by 1H NMR, 13C NMR, and HRMS . The synthesis process is based on CF2H-substituted pyrazole carboxamide by employing 2-arylbenzylamines as substructures into the target molecules .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C7H12N4O/c1-3-11-6 (8)5 (4-10-11)7 (12)9-2/h4H,3,8H2,1-2H3, (H,9,12)
.
Chemical Reactions Analysis
Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 182.22 . It is a solid at room temperature .
Mechanism of Action
While the specific mechanism of action for 5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is not mentioned in the search results, pyrazole-4-carboxamides have been studied for their fungicidal activity . They are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the energy synthesis of pathogens .
Future Directions
Pyrazole derivatives, including 5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide, have diverse applications in fields such as pharmaceutics and medicinal chemistry . They are promising functional reagents, similar to biologically active compounds, highlighted with diverse applications . Therefore, future research may focus on exploring these applications further and developing new synthetic techniques for pyrazole derivatives .
Properties
IUPAC Name |
5-amino-1-ethyl-N,N-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-4-12-7(9)6(5-10-12)8(13)11(2)3/h5H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFVNHCJTZVMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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